molecular formula C12H17BrN2O2S B3132103 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 364623-10-9

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B3132103
CAS No.: 364623-10-9
M. Wt: 333.25 g/mol
InChI Key: MKJXXUUENWIACW-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine is an organic compound with a molecular formula of C12H17BrN2O2S This compound is characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the 4-methylpiperazine moiety, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged in designing compounds with specific biological activities .

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJXXUUENWIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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